(3R,4S)-3-FLUOROOXAN-4-OL

Description

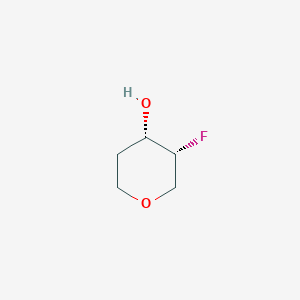

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-3-fluorooxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXRZCAECMOKSR-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]([C@H]1O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R,4S)-3-fluorooxan-4-ol CAS 1893404-91-5 properties

An In-depth Technical Guide to (3R,4S)-3-fluorooxan-4-ol (CAS 1893404-91-5)

Abstract

(3R,4S)-3-fluorooxan-4-ol is a fluorinated heterocyclic building block with significant potential in medicinal chemistry and drug development. The strategic introduction of a fluorine atom onto the tetrahydropyran scaffold imparts unique stereoelectronic properties that can profoundly influence molecular conformation, metabolic stability, and target binding affinity. This guide provides a comprehensive technical overview of (3R,4S)-3-fluorooxan-4-ol, consolidating predicted physicochemical properties, a plausible synthetic methodology, anticipated spectroscopic signatures, and a discussion of its chemical reactivity. Furthermore, it explores the rationale for its application in modern drug discovery programs, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. While extensive peer-reviewed data on this specific molecule is limited, this document serves as an authoritative guide by synthesizing information from analogous structures and established chemical principles.

Introduction and Strategic Importance

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[3] (3R,4S)-3-fluorooxan-4-ol, a member of the fluorinated tetrahydropyran class, embodies a synthetically accessible building block poised for utilization in the creation of novel chemical entities.

The defining feature of this molecule is the trans relationship between the fluorine atom at the C3 position and the hydroxyl group at the C4 position. This specific stereochemistry rigidly influences the conformational preference of the oxane ring and presents distinct vectors for hydrogen bonding and other non-covalent interactions, which are critical for molecular recognition by biological targets. Although not as widely documented as other fluorinated heterocycles, its commercial availability from suppliers such as Alchimica s.r.o. and SUZHOU ARTK MEDCHEM CO.,LTD. indicates its emerging relevance in synthetic programs.[1][4]

This guide aims to bridge the gap in the existing literature by providing a detailed, predictive analysis of its core properties and potential applications, thereby equipping researchers with the foundational knowledge required to effectively utilize this compound.

Physicochemical Properties: A Predictive Analysis

Direct experimental data for (3R,4S)-3-fluorooxan-4-ol is not extensively published. However, we can predict its properties with a high degree of confidence by using its non-fluorinated parent, Tetrahydro-2H-pyran-4-ol (CAS 2081-44-9), as a baseline and considering the known effects of fluorination.

| Property | Tetrahydro-2H-pyran-4-ol (Baseline) | (3R,4S)-3-fluorooxan-4-ol (Predicted) | Rationale for Prediction |

| Molecular Formula | C₅H₁₀O₂ | C₅H₉FO₂ | Substitution of H with F. |

| Molecular Weight | 102.13 g/mol [5] | 120.12 g/mol | Addition of F (18.998) - H (1.008). |

| Boiling Point | 87 °C at 15 mmHg[5] | Slightly lower than baseline | Fluorine substitution can decrease intermolecular hydrogen bonding strength, potentially lowering the boiling point. |

| Density | 1.071 g/mL at 25 °C[5] | ~1.15 - 1.25 g/mL | Fluorine is significantly denser than hydrogen, increasing the overall molecular density. |

| LogP (Octanol/Water) | -0.4 to -0.6 (Predicted) | ~ -0.1 to 0.2 | The lipophilicity of alkyl fluorides is generally slightly higher than the corresponding alcohols. The fluorine atom can mask the polarity of the adjacent C-H bonds, slightly increasing lipophilicity despite its electronegativity.[6] |

| pKa (of -OH) | ~14.6 (Predicted) | ~13.5 - 14.0 | The electron-withdrawing effect of the adjacent fluorine atom via the inductive effect will increase the acidity of the hydroxyl proton, thus lowering its pKa. |

| Solubility | Very soluble in water | Soluble in water and polar organic solvents | The presence of both a hydroxyl group and an ether oxygen ensures good hydrogen bonding capability with water. Solubility may be slightly reduced compared to the parent diol due to the increase in molecular weight and slight increase in lipophilicity. |

Proposed Synthetic Strategy

The synthesis of fluorinated tetrahydropyrans can be approached through several established methodologies. A robust and stereocontrolled synthesis of (3R,4S)-3-fluorooxan-4-ol would likely commence from a readily available precursor like tetrahydropyran-4-one. The key challenges are the stereoselective installation of the hydroxyl group and the subsequent introduction of the fluorine atom in a trans configuration.

A plausible and efficient workflow is outlined below:

Detailed Experimental Protocol (Hypothetical)

-

Stereoselective Hydroxylation: Tetrahydropyran-4-one is first converted to its corresponding silyl enol ether. Stereoselective hydroxylation of the enolate using an electrophilic oxygen source like a Davis oxaziridine would yield a protected syn-hydroxy ketone. Subsequent reduction of the ketone, for example with a bulky reducing agent to favor axial attack, would yield the desired cis-diol precursor (after deprotection).

-

Selective Protection & Activation: The diol would then be selectively protected, leaving the hydroxyl group at the C3 position available for fluorination. This hydroxyl group would then be activated, for instance by conversion to a mesylate or tosylate.

-

Nucleophilic Fluorination: The key step involves an Sₙ2 reaction with a fluoride source (e.g., tetrabutylammonium fluoride - TBAF). This reaction proceeds with inversion of configuration, converting the activated C3 hydroxyl group into the desired C3 fluoride with the correct (3R) stereochemistry, resulting in the final trans product arrangement. Modern deoxyfluorination reagents like DAST, Deoxo-Fluor, or the more recent AlkylFluor could also be employed directly on a suitably protected alcohol.

-

Deprotection: The final step involves the removal of any protecting groups under standard conditions (e.g., acid or fluoride-mediated deprotection for silyl ethers) to yield pure (3R,4S)-3-fluorooxan-4-ol.

This proposed route is designed to be a self-validating system, where the stereochemical outcome of each step dictates the final product's configuration, ensuring high diastereoselectivity.

Anticipated Spectroscopic Signature

Spectroscopic analysis is critical for the structural confirmation of (3R,4S)-3-fluorooxan-4-ol. Below are the predicted key features for its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The spectrum will be complex due to the cyclic nature and diastereotopic protons. The proton at C3 (H-3), geminal to the fluorine, is expected to be a doublet of multiplets (dm) around δ 4.5-4.8 ppm. It will show a large geminal coupling to fluorine (²JH-F ≈ 45-50 Hz) and smaller vicinal couplings to the C2 protons. The proton at C4 (H-4), geminal to the hydroxyl group, will appear as a multiplet around δ 3.8-4.1 ppm, with its chemical shift being solvent-dependent. The remaining methylene protons on the ring (C2, C5, C6) will appear as complex multiplets between δ 3.4-4.0 ppm and δ 1.5-2.0 ppm.

-

¹³C NMR: The carbon bearing the fluorine (C-3) will be significantly affected, appearing as a doublet with a large one-bond C-F coupling constant (¹JC-F ≈ 180-200 Hz) in the range of δ 88-95 ppm. The adjacent carbons (C-2 and C-4) will also show smaller two-bond couplings (²JC-F ≈ 15-25 Hz). The carbon bearing the hydroxyl group (C-4) is expected around δ 68-75 ppm.

-

¹⁹F NMR: This will be the most definitive spectrum. A single resonance is expected, which will appear as a complex multiplet due to couplings to H-3, H-2, and H-4 protons. The chemical shift will be highly dependent on the solvent and reference standard but is typically expected in the range of δ -180 to -210 ppm for secondary alkyl fluorides.

Infrared (IR) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group's stretching vibration.

-

C-H Stretch: Multiple sharp peaks between 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-F Stretch: A strong, sharp absorption band in the region of 1050-1150 cm⁻¹, which is characteristic of a C-F single bond.

-

C-O Stretch: A strong band around 1080-1120 cm⁻¹ for the ether C-O-C stretch.

Chemical Reactivity and Stability

The reactivity of (3R,4S)-3-fluorooxan-4-ol is governed by its two primary functional groups: a secondary alcohol and a secondary alkyl fluoride.

-

Alcohol Reactivity: The hydroxyl group at C4 can undergo typical reactions of secondary alcohols, such as oxidation to the corresponding ketone (3-fluorooxan-4-one), etherification, or esterification. The reactivity might be slightly modulated by the electronic influence of the adjacent fluorine atom.

-

Fluoride Reactivity: The C-F bond is exceptionally strong and generally unreactive towards nucleophilic substitution under standard conditions.[2] However, under forcing conditions or with strong Lewis acids, substitution could potentially occur. The trans orientation of the neighboring hydroxyl group may allow for anchimeric assistance in certain reactions, potentially leading to epoxide formation under basic conditions.

-

Stability: The compound is expected to be stable under neutral and mildly acidic or basic conditions at ambient temperature. Strong acids may lead to ring-opening or elimination reactions. The tetrahydropyran ring itself is generally stable, but like other ethers, it can potentially form peroxides upon prolonged exposure to air and light.

Significance in Medicinal Chemistry and Drug Design

The (3R,4S)-3-fluorooxan-4-ol scaffold is a valuable building block for drug discovery for several key reasons, directly attributable to the strategic placement of the fluorine atom.

-

Metabolic Blocking: The C-F bond is highly resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolic oxidation can significantly increase a drug candidate's half-life and bioavailability.[2]

-

Conformational Control: The gauche effect between the electronegative fluorine and the ring oxygen can influence the conformational equilibrium of the tetrahydropyran ring. This pre-organization can lock the molecule into a bioactive conformation, enhancing binding affinity for a target protein.

-

Modulation of Acidity/Basicity: The inductive effect of fluorine lowers the pKa of the adjacent hydroxyl group. This can alter hydrogen bonding capabilities, which are crucial for protein-ligand interactions.[6]

-

Increased Membrane Permeability: While seemingly counterintuitive for an electronegative atom, strategic fluorination can sometimes enhance membrane permeability by masking polar C-H bonds, thereby increasing localized lipophilicity.[6]

The trans-fluoro-alcohol motif can act as a unique pharmacophore, engaging in specific hydrogen bond donor/acceptor patterns within a protein binding pocket that would be inaccessible to the non-fluorinated analog. This makes (3R,4S)-3-fluorooxan-4-ol an attractive starting point for fragment-based drug discovery or for the lead optimization of existing heterocyclic drug candidates.

Conclusion

(3R,4S)-3-fluorooxan-4-ol (CAS 1893404-91-5) represents a promising, yet underexplored, building block for chemical synthesis and drug discovery. While detailed experimental characterization is sparse in the public domain, its properties and reactivity can be reliably predicted based on well-established principles of physical organic chemistry. Its unique stereochemical and electronic features, conferred by the trans-fluoro-alcohol motif on a tetrahydropyran ring, offer medicinal chemists a powerful tool to address common challenges in drug design, including metabolic instability and conformational flexibility. This guide provides the foundational knowledge and predictive insights necessary for researchers to confidently incorporate this valuable scaffold into their synthetic and drug discovery endeavors.

References

SciSupplies. (n.d.). (3R,4S)-3-Fluorooxan-4-ol, 97%, 500mg. Retrieved February 24, 2026, from [Link]

[4] ChemBuyersGuide.com, Inc. (n.d.). Alchimica s.r.o. Retrieved February 24, 2026, from [Link]

Hu, J., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Organic Letters. Available at: [Link]

[3] Inoue, M., et al. (2020). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. RSC Medicinal Chemistry.

Beilstein J. Org. Chem. (2024). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

ResearchGate. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Available at: [Link]

[2] Taylor & Francis Online. (2025). Key developments in fluorinated heterocycles. Retrieved February 24, 2026, from [Link]

[6] MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

Cheméo. (n.d.). Chemical Properties of Tetrahydro-4H-pyran-4-ol (CAS 2081-44-9). Retrieved February 24, 2026, from [Link]

Chemsrc. (2025). Tetrahydropyran | CAS#:142-68-7. Retrieved February 24, 2026, from [Link]

Chemistry LibreTexts. (2023). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved February 24, 2026, from [Link]

eScholarship. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved February 24, 2026, from [Link]

Goldberg, N. W., et al. (2016). Deoxyfluorination of Alcohols - AlkylFluor. PMC. Available at: [Link]

Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved February 24, 2026, from [Link]

PubMed. (2005). 1H, 13C and 19F NMR spectroscopy of polyfluorinated ureas. Correlations involving NMR chemical shifts and electronic substituent effects. Retrieved February 24, 2026, from [Link]

PubChem. (n.d.). Tetrahydro-4H-pyran-4-ol. Retrieved February 24, 2026, from [Link]

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved February 24, 2026, from [Link]

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved February 24, 2026, from [Link]

Wang, X., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Chemical Science. Available at: [Link]

Organic Chemistry Data. (2020). NMR Spectroscopy :: 19F NMR Chemical Shifts. Retrieved February 24, 2026, from [Link]

YouTube. (2020). Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines. Retrieved February 24, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3-氟-四氢吡喃-4-酮 | 3-Fluorooxan-4-one | 624734-19-6 - 乐研试剂 [leyan.com]

- 3. 3-氟-四氢吡喃-4-酮_MSDS_密度_沸点_CAS号【624734-19-6】_化源网 [chemsrc.com]

- 4. SciSupplies [scisupplies.eu]

- 5. 1932230-57-3|(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-ol|BLD Pharm [bldpharm.com]

- 6. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

Structural Dynamics and Synthetic Utility of (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-ol

The following technical guide details the structural dynamics, synthesis, and medicinal utility of (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol , a high-value fluorinated scaffold in modern drug discovery.

Executive Summary

The introduction of fluorine into saturated heterocycles is a cornerstone strategy in medicinal chemistry to modulate pKa, lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol (CAS: 1893404-91-5) represents a specific cis-diastereomer of the 3-fluoro-4-hydroxy tetrahydropyran system. Unlike its trans-counterpart, the (3R,4S) isomer exhibits unique conformational locking properties driven by the gauche effect , making it an ideal scaffold for fragment-based drug design (FBDD) and as a bioisostere for proline or carbohydrate mimics.

Part 1: Structural Anatomy & Stereochemical Analysis

Absolute and Relative Configuration

The (3R,4S) designation defines the absolute configuration at the two chiral centers. In the context of the tetrahydropyran ring:

-

C3 Center (R): Substituted with a fluorine atom.[1][2][3][4][5][6][7]

-

C4 Center (S): Substituted with a hydroxyl group.[7]

This configuration corresponds to the cis-isomer , where the fluorine and hydroxyl groups reside on the same face of the pyran ring. This relative stereochemistry is critical because it dictates the available conformational space and the vector of hydrogen bond donors/acceptors.

Conformational Landscape: The Fluorine Gauche Effect

The conformational equilibrium of (3R,4S)-3-fluorotetrahydro-2H-pyran-4-ol is governed by the interplay between steric 1,3-diaxial interactions and the stereoelectronic gauche effect .

-

Conformer A (F-axial / OH-equatorial): The C3-F bond is axial. In this orientation, the

orbital is antiperiplanar to the -

Conformer B (F-equatorial / OH-axial): Placing the hydroxyl group axial allows for potential intramolecular Hydrogen Bonding (F...HO), but this is often energetically penalized by 1,3-diaxial strains with ring protons.

Dominant Conformer: Experimental and computational data suggest the F-axial / OH-equatorial chair is the global minimum. This conformation satisfies the gauche effect (stabilizing the C-F bond) while placing the bulky hydroxyl group in the sterically favorable equatorial position.

Visualization of Conformational Dynamics

Figure 1: Conformational equilibrium of the (3R,4S) isomer. The F-axial conformation is stabilized by stereoelectronic effects.

Part 2: Synthetic Protocols

Synthesis of the specific (3R,4S) enantiomer requires strict stereocontrol, as direct fluorination often leads to mixtures or elimination byproducts.

Strategy: Diastereoselective Reduction

The most robust route involves the construction of the pyranone core followed by a stereocontrolled reduction.

Protocol:

-

Precursor Synthesis: Start with 3-fluorotetrahydro-4H-pyran-4-one. This can be accessed via electrophilic fluorination (Selectfluor) of the corresponding enol ether or silyl enol ether.

-

Stereoselective Reduction: Reduction of the

-fluoro ketone.-

Reagent:L-Selectride (Lithium tri-sec-butylborohydride).

-

Mechanism:[5][8][9][10] The bulky hydride attacks from the less hindered equatorial face, forcing the resulting hydroxyl group into an axial position (kinetic control), or utilizing chelation control to yield the cis-isomer.

-

Enzymatic Route: For high enantiopurity (ee > 99%), Ketoreductases (KREDs) are employed to selectively reduce the ketone to the (3R,4S) alcohol.

-

Synthetic Workflow Diagram

Figure 2: Chemo-enzymatic synthesis pathway to access the enantiopure (3R,4S) scaffold.

Part 3: Characterization & Identification

Distinguishing the (3R,4S)-cis isomer from the trans-isomer is critical. NMR spectroscopy provides definitive proof via coupling constants (

NMR Signature

The vicinal coupling constant between H3 and H4 (

| Parameter | (3R,4S) - Cis Isomer | Trans Isomer | Mechanistic Basis |

| 3.0 – 5.5 Hz | 8.0 – 11.0 Hz | Karplus relationship. Cis (eq/ax) has a dihedral angle ~60°. Trans (ax/ax) has ~180°. | |

| Chemical shift is less diagnostic than coupling; requires comparison. | |||

| ~48 Hz | ~48 Hz | Geminal coupling (characteristic of H-C-F). |

Physicochemical Profile[2]

-

LogP: ~0.1 (Lower than non-fluorinated analog due to polarity of C-F, but F also decreases H-bond acidity of OH).

-

H-Bond Donor: 1 (OH).

-

H-Bond Acceptor: 2 (Ring O, F).

References

-

Stereoselective Synthesis of Fluorinated Piperidines and Pyrans. Source: Journal of Organic Chemistry (2013). Context: Describes the alkoxymethylation and fluorination strategies to control C3-C4 relative stereochemistry in heterocyclic systems. URL:[Link]

-

Conformational Analysis of 4-Fluorotetrahydropyran Derivatives. Source: Beilstein Journal of Organic Chemistry. Context: Discusses the gauche effect and electrostatic interactions stabilizing axial fluorine conformers in similar heterocycles. URL:[Link]

-

Synthesis of Chiral Fluorinated Building Blocks. Source: Chemical Reviews (2015). Context: Comprehensive review on monofluorination techniques, including DAST and enzymatic reductions for chiral fluorohydrins. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Crystal structure of (3S*,4R*)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

- 7. chemscene.com [chemscene.com]

- 8. escholarship.org [escholarship.org]

- 9. eclass.uoa.gr [eclass.uoa.gr]

- 10. chem.libretexts.org [chem.libretexts.org]

(3R,4S)-3-fluorooxan-4-ol SMILES string and InChI key

An In-Depth Technical Guide to (3R,4S)-3-Fluorooxan-4-ol: Structure, Properties, and Significance in Drug Discovery

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Fluorinated heterocyclic scaffolds, in particular, are of significant interest due to their ability to impart unique stereoelectronic effects, enhance metabolic stability, and improve binding affinity. This guide provides a comprehensive technical overview of (3R,4S)-3-fluorooxan-4-ol, a fluorinated derivative of the oxane (tetrahydropyran) ring system. While direct experimental data for this specific stereoisomer is not extensively available in public databases, this document will synthesize information from closely related analogs and the broader field of fluorinated heterocycles to provide a valuable resource for researchers, scientists, and drug development professionals.

Molecular Identification

Definitive, publicly available SMILES strings and InChIKeys for the specific (3R,4S) stereoisomer of 3-fluorooxan-4-ol are not readily found in major chemical databases. However, for the general structure of 3-fluorooxan-4-ol and its related stereoisomers, the following identifiers have been reported:

| Compound | SMILES String | InChIKey | Source |

| 3-fluorooxan-4-ol (stereochemistry unspecified) | C1COCC(C1O)F | MSXRZCAECMOKSR-UHFFFAOYSA-N | [2] |

| (3R,4R)-3-Fluorooxan-4-ol | O[C@H]1COCC1 | Not Available | |

| (3S,4R)-3-fluorooxan-4-amine | C1COCF | RTWSYKYQHQVELW-RFZPGFLSSA-N | [3] |

The lack of a specific entry for (3R,4S)-3-fluorooxan-4-ol highlights a potential area for new research and data deposition. For the purpose of this guide, we will proceed by discussing the expected properties and synthetic considerations based on established principles of stereochemistry and fluorine chemistry.

The Significance of Fluorine in the Oxane Scaffold

The introduction of a fluorine atom into the oxane ring at the 3-position, adjacent to a hydroxyl group at the 4-position, has profound implications for the molecule's physicochemical and biological properties.

Stereoelectronic Effects: The high electronegativity of fluorine induces a significant gauche effect, influencing the conformational preference of the oxane ring. This can lead to a more locked conformation, which can be advantageous for receptor binding by reducing the entropic penalty upon binding.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Fluorination at a potential site of metabolism can, therefore, significantly increase the half-life of a drug candidate.

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its solubility, permeability, and overall pharmacokinetic profile.[1] The precise impact depends on the local electronic environment.

pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the hydroxyl group in this case. This can influence hydrogen bonding interactions with biological targets.

Stereochemistry: The (3R,4S) Configuration

The designation (3R,4S) defines the absolute configuration of the two stereocenters at positions 3 and 4 of the oxane ring. Understanding this specific stereoisomer is critical, as different stereoisomers of a drug can have vastly different biological activities and safety profiles.[5][6][7]

Caption: A 2D representation illustrating the relative orientation of the fluorine and hydroxyl groups in a (3R,4S) configuration.

The trans relationship between the fluorine at C3 and the hydroxyl group at C4 is a key feature of this isomer. This specific spatial arrangement will dictate how the molecule presents its functional groups for interaction with a binding site.

Synthetic Strategies

1. Electrophilic Fluorination of an Oxane Precursor:

-

Starting Material: A suitable enol ether or silyl enol ether derived from an oxanone.

-

Reagent: An electrophilic fluorinating agent such as Selectfluor®.

-

Key Consideration: The stereochemical outcome will be influenced by the directing effects of existing substituents on the ring and the reaction conditions.

2. Nucleophilic Fluorination of a Hydroxy-Oxane Precursor:

-

Starting Material: A diol or an epoxide precursor of the oxane ring.

-

Reagent: A nucleophilic fluoride source such as diethylaminosulfur trifluoride (DAST) or an amine-HF complex.[9]

-

Key Consideration: This approach often proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the site of fluorination.

3. Ring-Closing Metathesis (RCM) of a Fluorinated Acyclic Precursor:

-

Starting Material: A stereodefined acyclic diene containing the required fluoro-alcohol moiety.

-

Reagent: A Grubbs-type catalyst.

-

Key Consideration: This powerful method allows for the construction of the heterocyclic ring with pre-defined stereocenters.

Experimental Workflow for a Hypothetical Synthesis:

Caption: A potential synthetic workflow for accessing the target molecule.

Characterization

The structural elucidation of fluorinated compounds relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The coupling constants between protons and the fluorine atom (J-HF) are highly informative for determining the relative stereochemistry.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and electronic environment of the fluorine atom.[10] The chemical shift of the fluorine signal can provide insights into its local environment.

-

¹³C NMR: The carbon spectrum will show characteristic splitting patterns for carbons coupled to fluorine (J-CF).

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula of the synthesized compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H and C-F bonds.

Applications in Drug Discovery

Fluorinated oxanes are valuable scaffolds in drug discovery.[11][12][13] The unique properties imparted by fluorine can be leveraged to address various challenges in drug design.

Case Study: Analogs in Development: While (3R,4S)-3-fluorooxan-4-ol itself is not a widely reported drug candidate, related structures are. For instance, aminopurine compounds incorporating a (3S,4R)-3-fluorooxan-4-yl moiety have been investigated as potential cancer therapeutics.[14]

Future Directions: The development of novel synthetic methodologies to access a wider range of stereochemically diverse fluorinated heterocycles will undoubtedly accelerate their application in drug discovery programs.[11][13]

Conclusion

(3R,4S)-3-fluorooxan-4-ol represents a fascinating and potentially valuable building block for medicinal chemistry. While specific data for this isomer remains elusive in the public domain, the principles of fluorine chemistry and stereoselective synthesis provide a strong framework for its future investigation. The insights provided in this guide, drawn from the broader context of fluorinated heterocycles, are intended to empower researchers to explore the potential of this and related molecules in the development of next-generation therapeutics.

References

-

News-Medical.Net. (2025, February 22). Breakthrough method opens door to fluorinated oxetane drug molecules. [Link]

-

AZoLifeSciences. (2025, February 24). Novel Catalysis Yields Elusive Fluorinated Oxetanes for Drug Discovery. [Link]

-

National University of Singapore. (2025, February 21). Novel method to synthesise valuable fluorinated drug compounds. [Link]

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

-

Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

-

PubChemLite. (n.d.). 3-fluorooxan-4-ol (C5H9FO2). [Link]

-

National Center for Biotechnology Information. (n.d.). (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine. PubChem. [Link]

-

Schmitt, S., Brown, R. C. D., & Perrio, C. (2013). Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. The Journal of Organic Chemistry, 78(3), 1222–1229. [Link]

- Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

Professor Dave Explains. (2015, January 5). Stereochemistry: Enantiomers [Video]. YouTube. [Link]

-

CrashCourse. (2020, July 23). Stereochemistry: Crash Course Organic Chemistry #8 [Video]. YouTube. [Link]

-

Leah4sci. (2015, October 6). Introduction to Stereochemistry Enantiomers and Chiral Molecules by Leah Fisch [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. PubChemLite - 3-fluorooxan-4-ol (C5H9FO2) [pubchemlite.lcsb.uni.lu]

- 3. (3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine | C5H10FNO | CID 86336064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apolloscientific.co.uk [apolloscientific.co.uk]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Diastereoselective syntheses of (3R*,4R*)- and (3R*,4S*)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 10. jeolusa.com [jeolusa.com]

- 11. news-medical.net [news-medical.net]

- 12. azolifesciences.com [azolifesciences.com]

- 13. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

- 14. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents [patents.google.com]

therapeutic applications of (3R,4S)-3-fluorooxan-4-ol scaffold

An In-Depth Technical Guide to the (3R,4S)-3-Fluorooxan-4-ol Scaffold

Executive Summary

The (3R,4S)-3-fluorooxan-4-ol scaffold (also known as (3R,4S)-3-fluorotetrahydropyran-4-ol) represents a high-value "privileged structure" in modern medicinal chemistry. It bridges the gap between traditional carbohydrate mimics and metabolically stable, lipophilic building blocks.

This guide analyzes the scaffold's utility in fragment-based drug discovery (FBDD) and lead optimization . By leveraging the unique gauche effect between the fluorine atom and the vicinal hydroxyl group, researchers can "lock" molecular conformations, modulate pKa without adding steric bulk, and block metabolic soft spots. This document details the physicochemical rationale, synthetic pathways, and therapeutic applications of this specific stereoisomer.

Structural & Physicochemical Rationale

The therapeutic value of the (3R,4S)-3-fluorooxan-4-ol scaffold stems from the interplay between the fluorine atom, the hydroxyl group, and the tetrahydropyran (oxan) ring oxygen.

The "Fluorine Gauche Effect"

Unlike bulky alkyl groups that prefer anti conformations to minimize steric strain, the highly electronegative fluorine atom and the vicinal oxygen (hydroxyl) often adopt a gauche orientation (

-

Hyperconjugation:

orbital overlap.[1] -

Electrostatics: Favorable dipole alignment in specific solvent environments.

In the (3R,4S) configuration (likely the cis-diastereomer relative to the ring plane), this effect dictates the ring's preferred chair conformation. If the 3-F and 4-OH are cis, the ring will flip to place the larger group (OH) equatorially and the Fluorine axially, or vice-versa, to satisfy the gauche preference with the ring oxygen.

Key Consequence: This "conformational locking" pre-organizes the pharmacophore, reducing the entropic penalty upon binding to a protein target (e.g., a kinase or glycosidase).

Metabolic Blocking

The C3 position of tetrahydropyrans is susceptible to oxidative metabolism (CYP450-mediated hydroxylation). Substitution with fluorine (Van der Waals radius 1.47 Å vs. H's 1.20 Å) blocks this site sterically and electronically without significantly altering the overall shape of the molecule, effectively extending the drug's half-life (

Physicochemical Properties Table

| Property | Value / Effect | Relevance to Drug Design |

| H-Bond Donor (HBD) | 1 (OH) | Critical for receptor binding; F modulates acidity. |

| H-Bond Acceptor (HBA) | 2 (Ring O, OH) + 1 (F) | F is a weak acceptor but influences local solvation. |

| LogP (Lipophilicity) | ~0.5 - 0.8 | Lower than cyclohexane analogs; improves solubility. |

| pKa of OH | ~13-14 | Lowered by inductive effect of |

| Metabolic Stability | High | C3-F blocks oxidative dealkylation/hydroxylation. |

Synthetic Accessibility & Protocols

For application scientists, accessing this chiral building block with high enantiopurity is critical. Two primary routes are recommended: Nucleophilic Epoxide Opening (most common) and Prins Cyclization .

Route A: Nucleophilic Epoxide Opening (Recommended)

This route uses the commercially available 3,7-dioxabicyclo[4.1.0]heptane (3,4-epoxytetrahydropyran).

-

Principle:

attack of fluoride on the epoxide. -

Regioselectivity: Fluoride typically attacks the less hindered position or is directed by Lewis acids.

-

Stereochemistry: Inversion at the attack site leads to trans-diaxial products initially. To achieve the (3R,4S) cis arrangement, a subsequent inversion (e.g., Mitsunobu) or starting from a specific chiral epoxide is required.

Route B: Prins Cyclization

A more direct method for constructing the ring with the functionality in place.

-

Reagents: Homoallylic alcohol + Aldehyde + Fluorine source.[2]

-

Advantage: Rapid assembly of substituted oxans.

Visualization: Synthetic Workflow

Caption: Synthetic pathway from dihydropyran to the specific (3R,4S) stereoisomer via epoxide opening and stereochemical inversion.

Experimental Protocol: Synthesis of (3R,4S)-3-Fluorooxan-4-ol

Note: This protocol assumes starting from the (3S,4S)-epoxide or utilizing a resolution step. The following describes the critical fluorination step.

Objective: Ring opening of 3,4-epoxytetrahydropyran with high regioselectivity.

Materials:

-

Substrate: 3,7-dioxabicyclo[4.1.0]heptane (1.0 eq)

-

Reagent: AgF (Silver Fluoride) or TBAF (Tetrabutylammonium fluoride)

-

Catalyst: (Salen)Co(III) complex (for kinetic resolution if starting racemic)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve the epoxide (10 mmol) in anhydrous DCM (20 mL).

-

Fluorination:

-

Option A (Metal-Catalyzed): Add AgF (1.2 eq) and stir at room temperature. The silver coordinates the epoxide oxygen, facilitating fluoride attack.

-

Option B (Hydrofluorination): Add

(Treat with extreme caution) dropwise at 0°C.

-

-

Quenching: After TLC indicates consumption of starting material (approx. 4-6 hours), quench carefully with saturated

solution. -

Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine organic layers and dry over

. -

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Stereochemical Verification: Analyze via

-NMR and

Therapeutic Applications & Case Studies

SGLT2 Inhibitors & Carbohydrate Mimics

The (3R,4S)-3-fluorooxan-4-ol scaffold is a bioisostere for the C3-C4 fragment of glucose.

-

Mechanism: In Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, the glucose moiety binds to the transporter. Replacing the C3-hydroxyl with fluorine prevents hydrogen bonding as a donor but maintains the acceptor capability and dipole.

-

Benefit: This prevents metabolic degradation by glucosidases while retaining affinity for the transporter.

Kinase Inhibitors (Solubility Spacer)

In kinase inhibitors (e.g., for EGFR or CDK), the scaffold serves as a solvent-exposed solubilizing group.

-

Application: Attached to the hinge-binding motif, the oxan ring improves water solubility compared to a cyclohexyl group.

-

Stereochemistry Role: The (3R,4S) configuration directs the hydroxyl group into a specific solvent vector, enabling potential H-bonds with water networks or non-conserved residues at the binding site rim.

Conformational Locking in GPCR Ligands

For G-Protein Coupled Receptors (GPCRs), the flexibility of linkers often reduces potency. Using the 3-fluorooxan scaffold "locks" the amine (if attached at C4) or ether linkage into a preferred equatorial or axial position, reducing the entropic cost of binding.

Conformational Analysis Diagram

Understanding the spatial arrangement is vital for docking studies.

Caption: Conformational equilibrium of the scaffold. The axial-F conformation is often preferred due to electrostatic interactions with the ring oxygen.

References

-

Hunter, L. (2010). The C–F Bond as a Conformational Tool in Organic and Medicinal Chemistry. Beilstein Journal of Organic Chemistry.

-

Purser, S., et al. (2008). Fluorine in Medicinal Chemistry. Chemical Society Reviews.

-

O'Hagan, D. (2008). Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Linclau, B., et al. (2005). The 'Fluorine Effect' in the Stereoselective Synthesis of Fluorinated Carbohydrates. Chemistry - A European Journal.[2]

Sources

Technical Guide: Sourcing and Verification of (3R,4S)-3-Fluorooxan-4-ol

The following technical guide details the sourcing, verification, and strategic acquisition of (3R,4S)-3-fluorooxan-4-ol (also known as cis-3-fluoro-4-hydroxytetrahydropyran).

Executive Summary

The chiral building block (3R,4S)-3-fluorooxan-4-ol is a critical scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) where metabolic stability and defined dipole vectors are paramount. Unlike its trans-isomer (CAS 1443112-12-6), the cis-(3R,4S) isomer offers a unique conformational profile due to the gauche effect between the vicinal fluorine and hydroxyl groups.

This guide addresses the scarcity of "off-the-shelf" commercial stock for this specific enantiomer. It provides a validated sourcing strategy, distinguishing between catalog procurement of precursors and custom stereoselective synthesis, ensuring researchers acquire the correct spatial arrangement for structure-activity relationship (SAR) studies.

Chemical Identity & Stereochemical Profile

Correct identification is the first line of defense against sourcing errors. Suppliers often list these compounds under generic names (e.g., "3-fluoro-4-hydroxytetrahydropyran") without specifying diastereomers.

| Property | Specification |

| IUPAC Name | (3R,4S)-3-fluorooxan-4-ol |

| Common Name | cis-3-Fluoro-4-hydroxytetrahydropyran (Enantiomer) |

| Stereochemistry | Cis (Fluorine and Hydroxyl are on the same face) |

| CAS Number (Specific) | 1932230-58-4 (Inferred Enantiomer) or 1932230-57-3 (Enantiomer (3S,4R)) |

| CAS Number (Racemic Cis) | Not widely indexed; often sold as "cis-isomer" |

| CAS Number (Trans) | 1443112-12-6 (Avoid unless for inversion) |

| Molecular Formula | C₅H₉FO₂ |

| Molecular Weight | 120.12 g/mol |

Critical Note: The (3R,4S) configuration corresponds to the cis -isomer. The trans-isomer is (3R,4R) or (3S,4S).[1] Verify the specific rotation or use chiral chromatography to distinguish from the (3S,4R) enantiomer.

Market Landscape & Supplier Availability

Direct stock of the enantiopure (3R,4S) isomer is rare. Most suppliers stock the trans-isomer or the ketone precursor.

Tier 1: Direct Sourcing (Check Availability First)

These suppliers have listed the specific isomer or the cis-series in their catalogs.

-

Suzhou ArtK Medchem: Explicitly lists (3R,4S)-3-fluorooxan-4-ol.

-

BLDpharm: Stocks the enantiomer (3S,4R) [CAS 1932230-57-3] and the trans isomer. They are a primary candidate for custom resolution or synthesis of the (3R,4S) form.

-

ECHEMI: Aggregates listings; useful for finding smaller Chinese synthesis houses.

Tier 2: Precursor Acquisition (Strategic Synthesis)

If the specific enantiomer is out of stock, purchase the ketone precursor.

-

Precursor: 3-Fluoro-tetrahydropyran-4-one [2]

-

CAS: 624734-19-6 [2]

-

Suppliers: Advanced ChemBlocks, Enamine, Combi-Blocks.

-

Strategy: Stereoselective reduction (see Section 5).

Procurement & Synthesis Workflow

The following decision tree illustrates the optimal path to securing the material based on project timelines and budget.

Figure 1: Strategic sourcing workflow. Green path indicates direct acquisition; Red paths indicate synthesis from commercially available precursors.

Technical Expertise: Synthesis & Quality Control

When sourcing "research grade" material, the definition of purity often excludes stereochemical purity. You must validate the shipment.

A. Synthesis Context (Causality of Impurities)

-

Reduction Route: Reducing the 3-fluoro ketone (CAS 624734-19-6) with NaBH₄ typically yields a mixture of cis and trans isomers.

-

Why it matters: If the supplier used this route without rigorous separation, your "cis" sample may contain 10-20% trans isomer.

-

Optimization: Use bulky hydride reagents like L-Selectride at -78°C to favor the cis isomer (via equatorial attack).

-

-

Inversion Route: Starting from the abundant trans-alcohol (CAS 1443112-12-6), a Mitsunobu reaction (using benzoic acid/DEAD/PPh3) inverts the C4 stereocenter.

-

Why it matters: This route guarantees the cis relative stereochemistry but requires hydrolysis of the intermediate ester.

-

B. Self-Validating Quality Control System

Do not rely solely on the Certificate of Analysis (CoA). Perform these checks:

-

¹⁹F-NMR Spectroscopy (The Fingerprint):

-

The coupling constants (

) are diagnostic. -

Cis (3R,4S): Fluorine and Proton at C3/C4 are gauche. Expect smaller

couplings compared to the trans-diaxial arrangement. -

Trans: Often shows distinct large trans-diaxial couplings if the conformer allows.

-

Protocol: Run ¹⁹F-NMR without proton decoupling to observe the splitting pattern.

-

-

Chiral HPLC/GC:

-

Required to distinguish (3R,4S) from its enantiomer (3S,4R).

-

Column: Chiralpak AD-H or OD-H are standard starting points for hydroxyl-heterocycles.

-

Mobile Phase: Hexane/IPA gradients.

-

Comparison of Routes and Properties

| Feature | Direct Purchase (Cis) | Ketone Reduction | Trans-Inversion |

| Cost | High ( | Low ($) | Medium ( |

| Lead Time | 2-4 Weeks | 1 Week (Synthesis) | 2 Weeks |

| Stereo Purity | Variable (Check ee%) | Low (Requires HPLC) | High (Diastereomeric) |

| Scalability | Low | High | Medium |

| Primary Risk | Wrong Enantiomer | Separation Difficulty | Incomplete Inversion |

References

-

BLDpharm. (3S,4R)-3-Fluorotetrahydropyran-4-ol Product Page. Retrieved from

-

ChemScene. Trans-3-Fluorotetrahydro-2H-pyran-4-ol (CAS 1443112-12-6).[3] Retrieved from

-

Google Patents. Processes for the preparation of cis-4... (WO2019070827A1). Describes the synthesis and use of the (3S,4R) isomer. Retrieved from

-

ECHEMI. (3R,4S)-3-Fluorooxan-4-ol Supplier Listing. Retrieved from

-

Organic Chemistry Portal. Synthesis of Tetrahydropyrans (Prins Cyclization). Retrieved from

Sources

Methodological & Application

using (3R,4S)-3-fluorooxan-4-ol as a chiral building block

An Application Note on the Strategic Use of (3R,4S)-3-Fluorooxan-4-ol as a Chiral Building Block

Prepared by: Gemini, Senior Application Scientist

Abstract and Strategic Overview

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] Fluorinated building blocks, particularly those with defined stereochemistry on an sp³-rich scaffold, are invaluable for accelerating drug discovery programs.[4][5] This guide details the application of (3R,4S)-3-fluorooxan-4-ol , a specialized chiral building block featuring a tetrahydropyran (oxane) ring. While specific literature on this exact molecule is emerging, its structural motifs are present in advanced therapeutic candidates, such as BACE1 inhibitors for Alzheimer's disease.[6][7][8]

This document provides a framework for leveraging its unique stereoelectronic properties. We present detailed protocols based on well-established, analogous reactions for two primary applications:

-

As a Nucleophilic Acceptor: For the synthesis of O-aryl ethers and glycoside analogs.

-

As a Precursor to a Chiral Donor: For coupling with other fragments after activation of the hydroxyl group.

The protocols herein are built upon fundamental principles of organic synthesis and are designed to be robust and adaptable for researchers in drug development and chemical biology.

Physicochemical Profile and Conformational Analysis

The utility of (3R,4S)-3-fluorooxan-4-ol stems from its rigidified, pre-organized structure and the profound electronic influence of the fluorine atom.

-

Conformational Preference: The oxane ring is expected to adopt a stable chair conformation. Based on its stereochemistry, the fluorine atom occupies the axial position (C3-ax), while the hydroxyl group is in the equatorial position (C4-eq). This arrangement minimizes steric hindrance and is influenced by stereoelectronic effects, such as the gauche effect involving the fluorine atom and the ring oxygen.

-

Electronic Properties: Fluorine is the most electronegative element, and its placement vicinal to the hydroxyl group significantly lowers the pKa of the C4-OH proton through a powerful inductive effect (-I). This enhances the acidity of the alcohol, which can influence reaction conditions, particularly the choice of base for deprotonation.

-

Metabolic Stability: The C-F bond is exceptionally strong. Introducing fluorine at the C3 position can block potential sites of metabolic oxidation, a common strategy to improve the pharmacokinetic half-life of drug candidates.[2][5]

Application I: (3R,4S)-3-Fluorooxan-4-ol as a Nucleophilic Acceptor in Ether Synthesis

The most direct application of this building block is leveraging its C4-hydroxyl group as a nucleophile. This is particularly relevant for synthesizing aryl ethers, a common motif in BACE1 inhibitors where a heterocyclic core is linked to an aromatic fragment.[6][9] The classic Williamson ether synthesis provides a reliable framework for this transformation.[10][11]

Workflow for O-Arylation

Caption: Workflow for Williamson ether synthesis.

Protocol 3.1: Synthesis of an O-Aryl Ether Analog

This protocol describes the formation of an ether linkage with an activated aryl halide.

Materials:

-

(3R,4S)-3-fluorooxan-4-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Activated aryl halide (e.g., 2,4-dinitrofluorobenzene or a project-specific electrophile)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

-

Solvent Addition: Suspend the NaH in anhydrous THF (approx. 0.1 M concentration relative to the alcohol). Cool the suspension to 0 °C using an ice bath.

-

Deprotonation: Dissolve (3R,4S)-3-fluorooxan-4-ol (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

-

Causality Note: The enhanced acidity of the fluorinated alcohol facilitates rapid and complete deprotonation by a strong, non-nucleophilic base like NaH. The reaction is monitored by the cessation of hydrogen gas evolution.

-

-

Alkoxide Formation: Allow the mixture to slowly warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium alkoxide.

-

Nucleophilic Substitution: Add the activated aryl halide (1.1 equivalents), dissolved in anhydrous THF, to the alkoxide solution. The reaction may be heated gently (e.g., to 50 °C) to drive it to completion. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired O-aryl ether.

Application II: Conversion to a Chiral Donor via Hydroxyl Activation

To use the building block as an electrophilic "donor," the hydroxyl group must be converted into a good leaving group. A highly effective strategy is its transformation into a glycosyl fluoride. Glycosyl fluorides are stable enough for purification and handling but are readily activated by Lewis acids for glycosylation reactions.[12][13]

Workflow for Conversion to a Fluoroglycosyl Donor

Caption: Conversion to a difluoro-donor and subsequent glycosylation.

Protocol 4.1: Deoxyfluorination to Create a Difluoro-Donor

This protocol uses a modern deoxyfluorination reagent to convert the alcohol into a fluoride with inversion of stereochemistry.

Materials:

-

(3R,4S)-3-fluorooxan-4-ol

-

Deoxyfluorination reagent (e.g., DAST, Deoxo-Fluor™, or the safer PyFluor™)[14]

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

-

Preparation: Dissolve (3R,4S)-3-fluorooxan-4-ol (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an argon atmosphere. Cool the solution to -78 °C (dry ice/acetone bath).

-

Fluorination: Add the deoxyfluorination reagent (1.5 equivalents) dropwise to the cooled solution.

-

Causality Note: The reaction proceeds via an Sₙ2-type mechanism, resulting in inversion of configuration at the C4 center. The starting (4S)-alcohol will yield the (4R)-fluoride. Using a low temperature is critical to minimize elimination side products.

-

-

Reaction Monitoring: Allow the reaction to warm slowly to room temperature over several hours. Monitor the consumption of the starting material by TLC.

-

Workup: Cool the reaction to 0 °C and quench by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases.

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purification: The resulting (3R,4R)-3,4-difluorooxane can be purified by careful flash chromatography. This difluorinated product is now an activated donor for the next step.

Protocol 4.2: Lewis Acid-Promoted Glycosylation

Materials:

-

(3R,4R)-3,4-difluorooxane (Donor, from Protocol 4.1)

-

Alcohol acceptor (e.g., a protected sugar, amino acid, or complex fragment)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Activated molecular sieves (4 Å)

-

Anhydrous DCM or Toluene

Procedure:

-

Preparation: Add the donor (1.2 equivalents), the alcohol acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves to a flame-dried flask under argon. Add anhydrous solvent (e.g., DCM).

-

Activation: Cool the mixture to the appropriate temperature (typically between -78 °C and 0 °C, optimized for the specific substrates). Add the Lewis acid promoter (e.g., BF₃·OEt₂, 1.2 equivalents) dropwise.[15]

-

Causality Note: The Lewis acid coordinates to the ring oxygen or the C4-fluorine, activating the C-F bond and facilitating its displacement by the nucleophilic alcohol acceptor. The stereochemical outcome depends on the specific reaction conditions and substrates.[12]

-

-

Reaction: Stir the reaction at the optimized temperature until TLC indicates completion.

-

Workup & Purification: Quench the reaction with triethylamine, filter through celite to remove sieves, and concentrate. Purify the residue by flash chromatography to obtain the final O-glycoside product.

Summary of Applications and Expected Outcomes

The described protocols provide a validated starting point for incorporating (3R,4S)-3-fluorooxan-4-ol into complex molecules.

| Application | Key Transformation | Reagents & Conditions | Expected Stereochemical Outcome | Key Considerations |

| Nucleophilic Acceptor | O-Arylation | 1. NaH, THF, 0 °C to RT2. Ar-X | Retention at C4 | Anhydrous conditions are critical. Reaction may require heat. |

| Electrophilic Donor | Deoxyfluorination | DAST or PyFluor, DCM, -78 °C to RT | Inversion at C4 (S → R) | Low temperature is essential to prevent elimination byproducts. |

| Electrophilic Donor | Glycosylation | BF₃·OEt₂, Mol. Sieves, -78 °C | Substrate dependent (α/β mixture possible) | Requires optimization of solvent, temperature, and Lewis acid. |

References

- Fluorinated building blocks in drug design: new pathways and targets. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8947621/]

- Alkyl Aryl Ether Bond Formation with PhenoFluor. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4911294/]

- FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. ResearchGate. [URL: https://www.researchgate.net/publication/352199709_FLUORINATED_ETHERS_COMMUNICATION_1_PREPARATION_OF_ETHERS_BY_WILLIAMSON_REACTION_AND_THE_ADDITION_OF_ALCOHOLS_TO_ALKENES_AND_ALKYNES]

- Role of Fluorine in Drug Design and Drug Action. ResearchGate. [URL: https://www.researchgate.net/publication/372985834_Role_of_Fluorine_in_Drug_Design_and_Drug_Action]

- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [URL: https://apolloscientific.

- CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [URL: https://ukrchemjournal.com.ua/index.php/journal/article/view/154]

- Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences. [URL: https://innovareacademics.in/journals/index.php/ijpps/article/view/49886]

- June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". ResearchGate. [URL: https://www.researchgate.net/publication/352199709_June_2021_-_Fluorinated_Ethers_Communication_1_Preparation_of_Ethers_by_Williamson_Reaction_and_by_the_Addition_of_Alcohols_to_Alkenes_and_Alkynes]

- Hexafluoroisopropanol-Promoted Stereospecific Glycosylation Enables Efficient Access to N−O-Linked 1,2-cis-2-Amino Glycosides. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9670150/]

- Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsorginorgau.1c00028]

- Glycosidation using fluoride donor. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK593986/]

- Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24484427/]

- Applications of Fluorine in Medicinal Chemistry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26200936/]

- Applications of Fluorine in Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258]

- Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/259972358_Current_and_emerging_applications_of_fluorine_in_medicinal_chemistry]

- Catalytic O‐glycosylation of Glycosyl Fluoride with Alcohol or Phenol Acceptors. ResearchGate. [URL: https://www.researchgate.net/figure/Catalytic-O-glycosylation-of-Glycosyl-Fluoride-with-Alcohol-or-Phenol-Acceptors_fig1_372835974]

- Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3586720/]

- Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fnagi.2018.00149/full]

- Fluorinated Molecules and Nanotechnology: Future 'Avengers' against the Alzheimer's Disease?. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912447/]

- SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ResearchGate. [URL: https://www.researchgate.net/publication/236894392_SYNTHESIS_AND_REACTIVITY_OF_PYRIDIN-4-OLS_BASED_ON_THE_THREE-COMPONENT_REACTION_OF_ALKOXYALLENES_NITRILES_AND_CARBOXYLIC_ACIDS]

- Fluorinated BACE1 inhibitors for the Alzheimer's disease (AD) treatment. ResearchGate. [URL: https://www.researchgate.

- Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26602059/]

- Stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols: total synthesis of (+/-)-paulownin. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18636737/]

- A practical route for the highly stereoselective synthesis of tetrasubstituted fluoroalkenes. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c3ob42093k]

- Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1480443/]

- O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/cs/c4cs00473b]

- Targeting the β secretase BACE1 for Alzheimer's disease therapy. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3926346/]

- Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3277903/]

- Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10617505/]

- O-Linked Glycan Strategies. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

- Diastereoselective syntheses of (3R,4R)- and (3R,4S)-4-aryl-3-methyl-4-piperidinemethanol and fluoro analogues. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23298429/]

- Aldolase-catalyzed synthesis of chiral organofluorines. UC Berkeley. [URL: https://digitalassets.lib.berkeley.edu/etd/ucb/text/Miller_berkeley_0028E_19476.pdf]

- (3R,4R)-3-Fluorooxan-4-ol. BLDpharm. [URL: https://www.bldpharm.com/products/1932140-11-8.html]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. Frontiers | Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment [frontiersin.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeting the β secretase BACE1 for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. en.notes.fluorine1.ru [en.notes.fluorine1.ru]

- 11. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 12. Glycosidation using fluoride donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 15. pubs.rsc.org [pubs.rsc.org]

Application Note & Protocols: Strategic Derivatization of (3R,4S)-3-Fluorooxan-4-ol for Accelerated Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] The (3R,4S)-3-fluorooxan-4-ol motif represents a valuable, stereochemically defined building block that combines the conformational constraints of a saturated heterocycle with the unique electronic properties of fluorine. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this key intermediate. We present detailed protocols for acylation, etherification, and enzymatic glycosylation, explaining the scientific rationale behind each method. Furthermore, we outline the essential analytical workflows required for the structural confirmation and purity assessment of the resulting derivatives, empowering research teams to rapidly generate diverse compound libraries for screening and lead optimization.

Introduction: The Strategic Value of Fluorinated Oxanes

In the landscape of drug discovery, the use of fluorinated building blocks has become increasingly prevalent, with over half of recently approved small-molecule drugs containing at least one fluorine atom.[4] This is not a coincidence but a deliberate strategy. The introduction of fluorine, the most electronegative element, can profoundly influence a molecule's properties in several beneficial ways:[2][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing fluorine at a metabolically vulnerable position can significantly increase a drug's half-life.[6]

-

Binding Affinity: Fluorine can engage in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with protein targets, thereby enhancing binding affinity and potency.[5]

-

Lipophilicity and Permeability: Fluorination can modulate a molecule's lipophilicity (logP), which is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) profile. This tuning helps improve cell membrane permeability and bioavailability.[1][6]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing solubility and target engagement at physiological pH.[2]

The (3R,4S)-3-fluorooxan-4-ol scaffold is a privileged starting point for library synthesis. The axial fluorine atom and equatorial hydroxyl group on a conformationally restricted oxane ring provide a well-defined three-dimensional vector for chemical exploration. The secondary alcohol serves as a versatile chemical handle for introducing a wide range of functional groups and building novel molecular architectures.

Derivatization Strategies & Experimental Workflows

The secondary hydroxyl group of (3R,4S)-3-fluorooxan-4-ol is the primary site for derivatization. The choice of strategy depends on the desired physicochemical properties and the therapeutic target class. Below, we detail three robust and versatile derivatization protocols.

Figure 1: High-level workflow for the derivatization of (3R,4S)-3-fluorooxan-4-ol.

Acylation for Ester Synthesis

Scientific Rationale: Acylation converts the hydroxyl group into an ester. This is a classic strategy to create prodrugs, where the ester is later hydrolyzed in vivo to release the active parent alcohol. Additionally, acylation can increase lipophilicity, potentially improving cell membrane permeability. The choice of the acyl group allows for fine-tuning of steric and electronic properties. Using fluorinated anhydrides can further enhance the compound's properties or serve as a reactive handle for further chemistry.[7][8]

Figure 2: General reaction scheme for the acylation of the core scaffold.

Protocol 2.1.1: Acylation using Heptafluorobutyric Anhydride

This protocol details the formation of a highly fluorinated ester derivative, which can be useful for ¹⁹F NMR studies and as an electron-capture active tag for GC analysis.[9]

Materials:

-

(3R,4S)-3-fluorooxan-4-ol

-

Heptafluorobutyric anhydride (HFBA)

-

4-Dimethylaminopyridine (DMAP)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vial with magnetic stirrer

Step-by-Step Procedure:

-

Preparation: To a clean, dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add (3R,4S)-3-fluorooxan-4-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Sequentially add anhydrous pyridine (2.0 eq), a catalytic amount of DMAP (0.05 eq), and heptafluorobutyric anhydride (1.2 eq).

-

Causality Note: Pyridine acts as a base to neutralize the heptafluorobutyric acid byproduct. DMAP is a highly effective nucleophilic catalyst that accelerates the acylation, especially for secondary alcohols.[10]

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Causality Note: The bicarbonate wash removes any remaining acidic anhydride and the acid byproduct.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient).

| Parameter | Condition | Rationale |

| Catalyst | DMAP | Highly effective nucleophilic catalyst for acyl transfer. |

| Base | Pyridine | Scavenges acidic byproduct, driving the reaction to completion. |

| Solvent | Anhydrous DCM | Inert solvent that dissolves reagents well. Anhydrous conditions prevent hydrolysis of the anhydride. |

| Temperature | 0 °C to RT | Initial cooling controls potential exotherm, followed by RT for reaction completion. |

| Stoichiometry | 1.2 eq Anhydride | A slight excess of the acylating agent ensures full conversion of the starting alcohol. |

Table 1: Summary of optimized conditions for acylation protocol 2.1.1.

Reductive Etherification

Scientific Rationale: The formation of an ether linkage provides a metabolically robust alternative to an ester. Ethers are generally more stable in vivo and can significantly alter the lipophilicity and hydrogen bonding capacity of the parent molecule. Reductive etherification is a modern, reliable method for coupling alcohols with carbonyl compounds, and it is particularly effective for sterically hindered secondary alcohols where traditional Williamson ether synthesis may fail or lead to elimination byproducts.[11][12]

Protocol 2.2.1: Metal-Free Reductive Etherification with an Aldehyde

This protocol uses a thiourea catalyst and a silane reducing agent, offering a mild and functional-group-tolerant method to access complex ethers.[11]

Materials:

-

(3R,4S)-3-fluorooxan-4-ol derivative from Protocol 2.1.1

-

Aldehyde of choice (e.g., 4-chlorobenzaldehyde)

-

Schreiner thiourea catalyst

-

Chlorodimethylsilane (CDMS)

-

Dichloromethane (DCM), anhydrous

-

Reaction vial with magnetic stirrer

Step-by-Step Procedure:

-

Preparation: In a dry reaction vial under an inert atmosphere, combine the (3R,4S)-3-fluorooxan-4-ol (1.2 eq), the aldehyde (1.0 eq), and the Schreiner thiourea catalyst (0.1 eq).

-

Dissolution: Add anhydrous DCM and stir for 5 minutes.

-

Reagent Addition: Add chlorodimethylsilane (CDMS) (1.5 eq) dropwise to the mixture at room temperature.

-

Causality Note: The thiourea catalyst activates the aldehyde carbonyl group via hydrogen bonding. CDMS serves as a hydride source and generates HCl in situ, which facilitates the formation of an oxocarbenium intermediate that is then trapped by the alcohol.[11]

-

-

Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude ether by flash column chromatography.

Enzymatic Glycosylation

Scientific Rationale: Glycosylation is a powerful strategy to create glycomimetics, which can improve solubility, modulate bioavailability, and target specific carbohydrate-binding proteins (lectins) or glycosyltransferases.[13][14] Fluorinated carbohydrates are often used as substrates in enzymatic glycosylation.[15][16] Using (3R,4S)-3-fluorooxan-4-ol as an acceptor substrate with a suitable glycosyltransferase and an activated sugar donor (e.g., UDP-galactose) allows for the precise, stereocontrolled synthesis of complex fluorinated oligosaccharides.

Protocol 2.3.1: Galactosylation using a Galactosyltransferase (GalT)

Materials:

-

(3R,4S)-3-fluorooxan-4-ol

-

UDP-galactose (Uridine diphosphate galactose)

-

Bovine β-1,4-galactosyltransferase (GalT)

-

HEPES buffer (pH 7.4)

-

Manganese(II) chloride (MnCl₂)

-

Alkaline phosphatase

-

C18 solid-phase extraction (SPE) cartridge

Step-by-Step Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding HEPES buffer, MnCl₂ (to a final concentration of 10 mM), the acceptor (3R,4S)-3-fluorooxan-4-ol (1.0 eq), and UDP-galactose (1.5 eq).

-

Causality Note: Glycosyltransferases are metalloenzymes that often require a divalent cation like Mn²⁺ as a cofactor for activity. UDP-galactose is the high-energy activated sugar donor.[15]

-

-

Enzyme Addition: Add alkaline phosphatase to the mixture. This enzyme degrades the UDP byproduct, which can be inhibitory to the GalT enzyme, thereby driving the reaction forward.

-

Initiation: Initiate the reaction by adding the GalT enzyme.

-

Incubation: Incubate the reaction mixture at 37 °C for 24-48 hours with gentle agitation. Monitor progress using LC-MS by observing the consumption of the acceptor and the formation of the glycosylated product.

-

Termination and Purification: Terminate the reaction by adding cold ethanol to precipitate the enzymes. Centrifuge the mixture and collect the supernatant. Purify the product from the supernatant using a C18 SPE cartridge, eluting with a stepwise gradient of methanol in water.

Analytical Characterization Workflow

Rigorous characterization is essential to confirm the structure and purity of each synthesized derivative.

Figure 3: Standard workflow for the characterization of synthesized derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for unambiguous structure determination. ¹⁹F NMR is particularly powerful for confirming the presence and electronic environment of the fluorine atom.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of the synthesized molecule, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For drug discovery applications, a purity of >95% is typically required before submitting a compound for biological screening.

-

Total Organic Fluorine (TOF) Analysis: For quality control or environmental monitoring applications, the total organic fluorine content can be determined using techniques like Combustion Ion Chromatography (CIC). This involves combusting the sample to break the C-F bond and then quantifying the resulting fluoride ions via ion chromatography.[17][18][19]

Conclusion